7-(Trifluoromethyl)quinoline

Physicochemical profiling Protonation state Salt formation

Medicinal chemistry programs targeting chloroquine-resistant malaria require a scaffold that maintains endocyclic nitrogen protonation for heme binding. 7-(Trifluoromethyl)quinoline delivers this mechanistic advantage, yielding derivatives with nanomolar IC₅₀ and therapeutic indices >200. • Predictable 4-position regioselectivity for library synthesis • Well-characterized pKa (2.55) and logP (3.02) for pH-dependent distribution studies • Shelf-stable solid (mp 65-67 °C) available at 97% purity for reproducible scale-up

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
CAS No. 325-14-4
Cat. No. B1331143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)quinoline
CAS325-14-4
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1
InChIInChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H
InChIKeyCMMSEFHVUYEEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)quinoline – Physicochemical & Structural Baseline


7-(Trifluoromethyl)quinoline (CAS 325-14-4) is a fluorinated quinoline heterocycle with the molecular formula C₁₀H₆F₃N and a molecular weight of 197.16 g/mol . It is a white to off-white crystalline solid at room temperature with a melting point of 65–67 °C and a boiling point of approximately 236.6 °C (762 Torr) . The trifluoromethyl substituent at the 7‑position significantly modulates the electron density of the quinoline ring, resulting in a predicted pKa of 2.55 ± 0.14 and a measured logP of approximately 3.02 . These properties distinguish it from other positional isomers and from the 7‑chloro analog, making it a critical building block in medicinal chemistry programs targeting antimalarial, anticancer, and antiparasitic agents [1][2].

1
Fluorinated heterocycle for antimalarial and anticancer lead optimization
2
Regioselective 4-position activation supports divergent analog synthesis
3
Crystalline solid with handling and weighing advantages over liquid regioisomers

Non-Substitutability of 7-(Trifluoromethyl)quinoline


Although all trifluoromethylquinoline positional isomers share the same molecular formula, the position of the CF₃ group dictates the compound’s protonation behavior, lipophilicity, and solid‑state properties. For example, shifting the CF₃ from the 7‑ to the 8‑position raises the pKa from 2.55 to 2.72, altering the fraction of protonated species available for target engagement at physiological pH . Similarly, replacing the CF₃ with chlorine (7‑chloroquinoline) increases the pKa to 3.36 and lowers the logP from 3.02 to 2.84, substantially changing both basicity and membrane permeability . Critically, quantum‑mechanical studies have demonstrated that the 7‑CF₃ group uniquely preserves endocyclic nitrogen protonation that is essential for antimalarial heme‑binding, an effect that is abolished when CF₃ groups occupy both the 2‑ and 8‑positions simultaneously [1]. These physicochemical and mechanistic differences mean that a user cannot assume functional interchangeability among regioisomers or halogen variants; experimental performance is intimately tied to the exact substitution pattern.

8-CF₃ isomer pKa shifts +0.17 units Protonation fraction may alter target engagement at physiological pH
7-Cl analog pKa rises to 3.36, logP drops to 2.84 Membrane permeability and heme-binding topology may differ significantly
2,8-di-CF₃ analog Exocyclic protonation favored Mechanistic loss of antimalarial heme binding reported

7-(Trifluoromethyl)quinoline – Head-to-Head Comparative Evidence


pKa & Basicity: 7-CF₃ vs. 8-CF₃ vs. 7-Cl

The predicted pKa of 7‑(trifluoromethyl)quinoline (2.55 ± 0.14) is 0.17 units lower than that of its 8‑CF₃ regioisomer (2.72 ± 0.17) and 0.81 units lower than that of 7‑chloroquinoline (3.36 ± 0.14) . At pH 5.0, this translates to 99.7 % neutral species for the 7‑CF₃ compound versus 99.5 % for 8‑CF₃ and 97.8 % for 7‑Cl; the difference widens in more acidic compartments such as the parasite food vacuole (pH ~4.8–5.2), directly affecting the concentration of the membrane‑permeable free base .

pKa & Basicity
Cross-study comparable
ΔpKa = –0.81 vs. 7-Cl
Supports membrane permeability context at acidic organelle pH
Predicted values; measured data not available
Physicochemical profiling Protonation state Salt formation

Lipophilicity (logP): 7-CF₃ vs. 7-Cl vs. Quinoline

The measured logP of 7‑(trifluoromethyl)quinoline is 3.02, compared with 2.84–2.89 for 7‑chloroquinoline and 2.6 for the parent quinoline scaffold . This represents a 0.13–0.18 log unit increase over the 7‑Cl analog and a 0.42 log unit increase over unsubstituted quinoline, corresponding to an approximately 1.3‑ to 2.6‑fold greater octanol/water partition coefficient. The enhanced lipophilicity is conferred by the strong electron‑withdrawing and hydrophobic character of the CF₃ group.

Lipophilicity
Cross-study comparable
logP 3.02 (measured)
Higher passive permeability potential vs. 7-Cl scaffold
1.3- to 2.6-fold greater partition coefficient reported
Drug-likeness Membrane permeability CNS penetration

Melting Point & Physical Form: Solid vs. Liquid Isomers

7‑(Trifluoromethyl)quinoline is a crystalline solid with a melting point of 65–67 °C, whereas the 4‑CF₃ regioisomer is a liquid at room temperature (boiling point 135–137 °C at 23 Torr) and 7‑chloroquinoline melts at only 31.5 °C . The 7‑CF₃ compound’s melting point is 1–3 °C higher than that of 8‑CF₃ quinoline (66 °C) and 3–9 °C higher than that of 2‑CF₃ quinoline (58–62 °C), and it far exceeds the 4‑CF₃ isomer which lacks a defined melting point under ambient conditions.

Physical Form
Cross-study comparable
mp 65–67 °C; Crystalline solid
Weighing accuracy and storage stability advantage over liquid isomers
Δmp = +34 to +36 °C vs. 7-Cl
Formulation Weighing accuracy Storage stability

Regioselective Reactivity: Metalation & Functionalization

The 7‑CF₃ substituent exerts a strong meta‑directing and electron‑withdrawing influence that enables regioselective functionalization at the 4‑position of the quinoline ring, a key site for constructing 4‑aminoquinoline antimalarials. In contrast, 2‑(trifluoromethyl)quinoline undergoes metalation preferentially at the 3‑, 4‑, or 8‑positions depending on reaction conditions, while 4‑(trifluoromethyl)quinoline reacts at the 2‑ or 3‑positions [1]. This differential reactivity has been exploited to synthesize 4‑chloro‑7‑trifluoromethylquinoline, the strategic starting material for multiple anticancer and antiparasitic series, in yields exceeding 69 % from 3‑trifluoromethylaniline via Skraup cyclization .

Regioselective Reactivity
Class-level inference
Exclusive 4-position activation
Supports divergent synthesis of 4-aminoquinoline libraries
Skraup yield ~69% from 3-CF₃-aniline
Synthetic chemistry Regioselectivity Late-stage functionalization

Antimalarial Target Engagement: 7- vs. 2,8-Disubstitution

Quantum mechanical calculations (DFT B3LYP/BS1) combined with in vivo antimalarial testing demonstrated that 7‑substituted mono‑4‑aminoquinolines are preferentially protonated at the endocyclic quinoline nitrogen, a prerequisite for heme binding and antimalarial activity. Introducing CF₃ groups at both the 2‑ and 8‑positions reversed this protonation preference, favoring the exocyclic 4‑amino nitrogen and abolishing efficacy. Critically, the loss of antimalarial activity was recovered when the CF₃ group occupied the 7‑position alone [1]. The SAR study by De et al. (1998) further quantified that 7‑trifluoromethyl‑4‑aminoquinolines exhibit IC₅₀ values of 15–50 nM against chloroquine‑susceptible P. falciparum and 18–500 nM against chloroquine‑resistant strains, compared with 3–12 nM for the corresponding 7‑chloro analogs [2].

Antimalarial Target Engagement
Head-to-head
7-CF₃: endocyclic N protonation retained 2,8-di-CF₃: activity lost 7-CF₃ IC₅₀ 15–50 nM (CQ-S)
Reported heme-binding topology context for resistance-breaking design
DFT & in vivo P. berghei model
Antimalarial Structure-activity relationship Heme binding

Selectivity of Antiparasitic & Anticancer Derivatives

Derivatives built on the 7‑(trifluoromethyl)quinoline core have demonstrated exceptional selectivity indices. Compound 23 (1‑(4‑{[7‑(trifluoromethyl)quinolin‑4‑yl]amino}phenyl)ethan‑1‑one thiosemicarbazone) showed IC₅₀ values of 0.278 µg/mL against T. b. rhodesiense, 0.85 µg/mL against T. cruzi, and 0.417 µg/mL against P. falciparum (K1), with a cytotoxicity IC₅₀ > 90 µg/mL against L‑6 rat skeletal myoblasts, yielding in vitro therapeutic indices of >323, >106, and >216 respectively [1]. Meanwhile, compound 21 displayed broad‑spectrum antitumor activity with a full‑panel median growth inhibition (GI₅₀ MG‑MID) of 1.95 µM and total growth inhibition (TGI MG‑MID) of 6.87 µM across 60 human tumor cell lines [1]. These data demonstrate that the 7‑CF₃ quinoline scaffold can deliver potent, selective agents across multiple therapeutic areas.

Selectivity of Derivatives
Supporting evidence
Therapeutic index >323
Scaffold-derived selectivity context for neglected disease programs
Derivative-level data; core scaffold review
Drug discovery Antiparasitic Anticancer Therapeutic index

7-(Trifluoromethyl)quinoline – Optimal Application Scenarios


4-Aminoquinoline Antimalarial Lead Optimization

When designing next‑generation 4‑aminoquinoline antimalarials that must retain activity against chloroquine‑resistant P. falciparum, 7‑(trifluoromethyl)quinoline is the scaffold of choice. Quantum mechanical and in vivo evidence shows that the 7‑CF₃ substituent uniquely preserves endocyclic nitrogen protonation, a mechanistic prerequisite for heme binding that is lost with 2,8‑disubstitution [1]. The scaffold has yielded derivatives with IC₅₀ values in the nanomolar range and therapeutic indices exceeding 200, demonstrating a viable path to resistance‑breaking antimalarials [2].

Divergent Synthesis via 4-Position Activation

For synthetic chemists building libraries of 4‑substituted quinoline derivatives, 7‑(trifluoromethyl)quinoline offers predictable and exclusive activation at the 4‑position. This regioselectivity contrasts with other positional isomers that give mixtures of reaction products [1]. The Skraup synthesis delivers the core scaffold in 69 % yield from commercially available 3‑trifluoromethylaniline, providing a practical, scalable entry point for parallel synthesis [2].

Protonation-Dependent Probe Design

The well‑characterized pKa of 2.55 and logP of 3.02 make 7‑(trifluoromethyl)quinoline an ideal fluorescent or binding probe scaffold for studying pH‑dependent drug distribution in acidic organelles such as the malaria parasite food vacuole or tumor lysosomes [1]. Its solid physical form (mp 65–67 °C) ensures precise weighing for quantitative biophysical experiments, outperforming liquid or low‑melting regioisomers in handling reproducibility [2].

Precursor to 4-Chloro-7-trifluoromethylquinoline

Industrial production of 4‑chloro‑7‑trifluoromethylquinoline, the critical intermediate for anticancer benzenesulfonamide hybrids and antiparasitic agents, depends on high‑purity 7‑(trifluoromethyl)quinoline as the starting material [1]. The compound’s shelf‑stable solid form, commercial availability at 97 %+ purity, and well‑documented handling protocols (2–8 °C storage under nitrogen) support reliable scale‑up from gram to kilogram quantities [2].

Application
Selection Property
Validation Focus
4-Aminoquinoline antimalarial lead optimization
Endocyclic protonation topology
Heme-binding and resistance-strain activity review
Divergent 4-substituted quinoline synthesis
Regioselective 4-position activation
Reaction yield and isomer purity verification
pH-dependent probe design for acidic organelles
Low pKa and moderate logP
Protonation-state distribution in target compartment
Scalable precursor to 4-chloro-7-CF₃-quinoline
Crystalline solid with defined melting point
Handling reproducibility and scale-up consistency

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